
(5,8-Difluoroquinolin-6-yl)boronic acid
Descripción general
Descripción
“(5,8-Difluoroquinolin-6-yl)boronic acid” is an organoboron compound . It is a boronic acid derivative with the molecular formula C9H6BF2NO2 . The compound is used in research and has a molecular weight of 208.96.
Chemical Reactions Analysis
Boronic acid derivatives, such as “(5,8-Difluoroquinolin-6-yl)boronic acid”, can participate in various coupling reactions to form carbon-carbon bonds . One of the best-studied reactions among them is boronic acid (BA)-mediated cis-diol conjugation . This reaction enables continuous glucose monitoring and responsive insulin release .Physical And Chemical Properties Analysis
“(5,8-Difluoroquinolin-6-yl)boronic acid” is a solid . The compound has a molecular weight of 208.96. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids interact with diols and strong Lewis bases like fluoride or cyanide anions, leading to their use in sensing applications. They can be used in both homogeneous assays and heterogeneous detection systems .
Molecular Recognition
The boronic acid motif is commonly used for sensing mono- and polysaccharides due to its ability to differentiate similar molecules in biological systems. This application is significant for medical diagnostics and biochemical research .
Fluorinated Compound Synthesis
Fluorinated quinolines, such as (5,8-Difluoroquinolin-6-yl)boronic acid, are synthesized through various methods and have unique properties that make them useful in different chemical applications .
Safety and Hazards
“(5,8-Difluoroquinolin-6-yl)boronic acid” is classified as a hazardous substance . The compound has the signal word ‘Warning’ and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets possessing polyhydroxy motifs .
Mode of Action
The mode of action of (5,8-Difluoroquinolin-6-yl)boronic acid is likely related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with 1,2- and 1,3-diols, which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .
Biochemical Pathways
Boronic acids are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids participate in transmetalation, a process where they transfer their organic groups to palladium .
Pharmacokinetics
It’s known that the main mechanism by which boronic acids are metabolized is deboronation, yielding boric acid . Boric acid has low toxicity in humans .
Result of Action
The ability of boronic acids to form reversible covalent bonds with diols allows them to interact with various biological targets, potentially leading to various biochemical effects .
Action Environment
The action of (5,8-Difluoroquinolin-6-yl)boronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the success of SM coupling, a reaction involving boronic acids, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Propiedades
IUPAC Name |
(5,8-difluoroquinolin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF2NO2/c11-7-4-6(10(14)15)8(12)5-2-1-3-13-9(5)7/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWGLEHRZWWUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C2C(=C1F)C=CC=N2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255512 | |
| Record name | Boronic acid, B-(5,8-difluoro-6-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2260683-50-7 | |
| Record name | Boronic acid, B-(5,8-difluoro-6-quinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2260683-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(5,8-difluoro-6-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



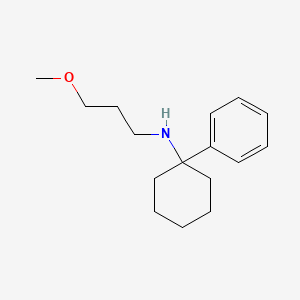

![Benzyl N-[(benzyloxy)carbonyl]glycylglycylprolinate](/img/structure/B1654320.png)
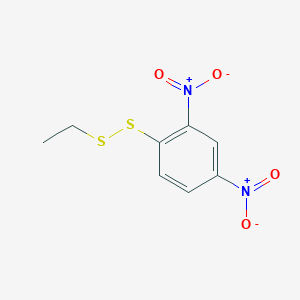
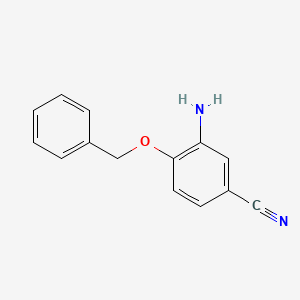
![1-[(1R,2R)-2-Pyridin-2-ylcyclopropyl]ethanone](/img/structure/B1654326.png)
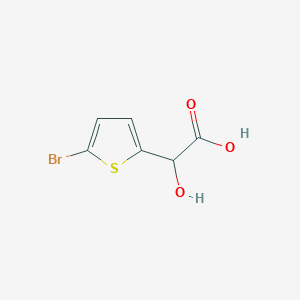
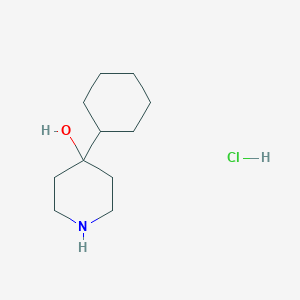

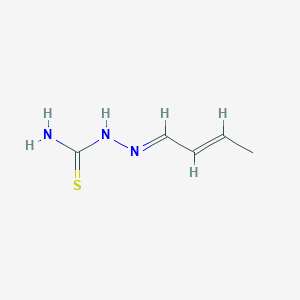
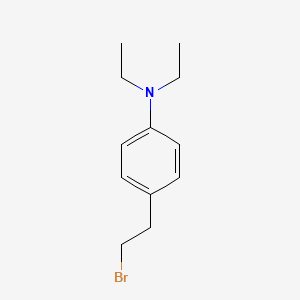

![Spiro[3.5]non-7-en-6-one](/img/structure/B1654335.png)
